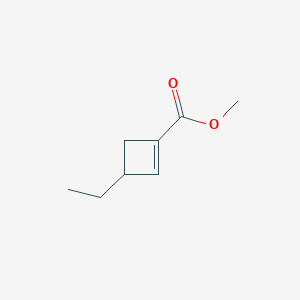
Methyl 3-ethylcyclobutene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-ethylcyclobutene-1-carboxylate is an organic compound that belongs to the class of cyclobutene derivatives. Cyclobutene compounds are characterized by a four-membered ring containing a double bond. The presence of the ester functional group (carboxylate) and the ethyl substituent on the cyclobutene ring makes this compound unique and interesting for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-ethylcyclobutene-1-carboxylate can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of ethyl-substituted alkenes with appropriate reagents can lead to the formation of the cyclobutene ring. The esterification of the resulting cyclobutene derivative with methanol in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethylcyclobutene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethyl group or the ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-ethylcyclobutene-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-ethylcyclobutene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can lead to the formation of bioactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methylcyclobutane-1-carboxylate: This compound has a similar structure but with a methyl group instead of an ethyl group.
Bicyclobutanes: These compounds share the strained ring system but differ in their overall structure and reactivity
Uniqueness
Methyl 3-ethylcyclobutene-1-carboxylate is unique due to its specific substitution pattern and the presence of both the cyclobutene ring and the ester functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
methyl 3-ethylcyclobutene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-3-6-4-7(5-6)8(9)10-2/h4,6H,3,5H2,1-2H3 |
InChI Key |
AKESCXHQZRTJHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















